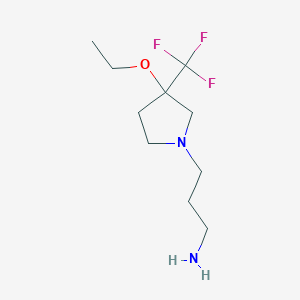

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

描述

属性

IUPAC Name |

3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3N2O/c1-2-16-9(10(11,12)13)4-7-15(8-9)6-3-5-14/h2-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHSFJAWBULANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C1)CCCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化分析

Biochemical Properties

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to bind to certain receptor proteins, modulating their function and affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell survival and apoptosis. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with metabolic enzymes, influencing their activity and the overall metabolic flux. The compound can affect the levels of various metabolites, thereby altering the metabolic balance within the cell. Enzymes such as cytochrome P450s may play a role in the metabolism of this compound, leading to its biotransformation and clearance from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

生物活性

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties.

The primary biological activity of this compound is believed to be linked to its interaction with various signaling pathways, particularly those involving phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT). These pathways are crucial in regulating cell survival, proliferation, and metabolism.

Table 1: Key Mechanisms Involved

| Mechanism | Description |

|---|---|

| PI3K Activation | Involved in cell growth and survival signaling. |

| AKT Signaling | Promotes cell survival and inhibits apoptosis. |

| MAO Inhibition | Potentially enhances neuroprotective effects. |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Neuroprotection : Studies have shown that related compounds can protect neurons from excitotoxicity and oxidative stress by activating AKT signaling pathways .

- Antitumor Effects : The inhibition of PI3K signaling has been linked to reduced tumor cell proliferation, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, which may be beneficial in treating conditions like rheumatoid arthritis .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a structurally related compound on rat organotypic hippocampal slices exposed to kainic acid (KA). The results indicated that the compound significantly reduced cell death and preserved AKT signaling in neurons .

Study 2: Antitumor Activity

In another investigation, compounds with similar chemical structures were tested for their ability to inhibit PI3K activity in cancer cell lines. The results showed a marked decrease in cellular proliferation, suggesting a promising avenue for cancer treatment .

相似化合物的比较

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects: The trifluoromethyl (CF₃) group is a common feature, enhancing lipophilicity and resistance to oxidative metabolism. Ethoxy vs. Chloro/Pyrazole: The ethoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro in , nitro in ), which influence reactivity and binding interactions. Aromatic vs.

Pharmacological and Functional Comparisons

- Cinacalcet Analogs : The compound in (Cinacalcet) is a calcium-sensing receptor agonist, highlighting the therapeutic relevance of trifluoromethyl-phenyl motifs in drug design.

- HIV-1 Inhibitors: discusses tetramines with morpholino and pyrrolidinyl groups (e.g., compound 8{4,1}), indicating that such amines are explored for antiviral activity via CXCR4 inhibition .

准备方法

Synthesis of Trifluoromethylated Pyrrolidine Core

A common approach to prepare trifluoromethyl-substituted pyrrolidines involves:

- Starting from pyrrolidine or substituted pyrrolidines.

- Introduction of trifluoromethyl groups via electrophilic trifluoromethylation reagents or nucleophilic trifluoromethylation.

- Ethoxy substitution can be introduced by alkylation or nucleophilic substitution on an appropriate intermediate.

For example, in related compounds, trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under mild conditions.

Incorporation of the Propan-1-amine Side Chain

The propan-1-amine moiety can be introduced by:

- Nucleophilic substitution reactions where the pyrrolidine nitrogen acts as a nucleophile attacking a suitable 3-halopropylamine derivative.

- Reductive amination of a 3-oxo-propyl intermediate with ammonia or amine sources.

In the case of 3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine, the nitrogen of the pyrrolidine ring is substituted with a propan-1-amine chain, which can be achieved by alkylation with 3-bromopropan-1-amine or similar reagents.

Catalysts and Reaction Conditions

- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often employed for C-N bond formation in such heterocyclic amines.

- Bases such as sodium tert-butoxide or diisopropylethylamine (DIEA) facilitate amination steps.

- Solvents like DMSO, acetonitrile, or dichloromethane are commonly used.

- Microwave-assisted heating can accelerate reaction rates and improve yields.

Purification and Characterization

- Flash chromatography on silica gel is the standard purification technique.

- Characterization includes mass spectrometry (ESI-MS), NMR spectroscopy, and melting point determination.

- Yields typically range from moderate to high (e.g., 70-85%) depending on reaction optimization.

Summary Table of Preparation Parameters

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Trifluoromethylation | Trifluoromethyl iodide, base | Mild heating, inert atmosphere | 70-80 | Introduces CF3 group on pyrrolidine |

| 2 | Ethoxy substitution | Ethoxy reagent (e.g., ethyl bromide) | Room temp to reflux | 65-75 | Alkylation at pyrrolidine C-3 position |

| 3 | N-Alkylation with propan-1-amine | 3-Bromopropan-1-amine, base, Pd catalyst | Microwave, 90-130 °C, 12 h | 70-85 | Forms final amine side chain |

| 4 | Purification | Flash chromatography | Silica gel, EtOAc/Hexanes | - | Yields pure white solid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。